



Application Notes & Protocols: TABS Data Analysis Pipeline

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| Compound of Interest | | |
|----------------------|----------|-----------|
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Topic: TABS (Targeted Amplicon Bisection Sequencing) Data Analysis Pipeline and Software

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Targeted Amplicon Bisection Sequencing (**TABS**) is a next-generation sequencing (NGS) method designed for highly sensitive and specific analysis of genomic regions of interest. This technique is particularly valuable in drug development for biomarker discovery, monitoring treatment response, and identifying resistance mechanisms. The **TABS** data analysis pipeline provides a streamlined workflow from raw sequencing data to actionable biological insights. These application notes detail the experimental protocol for **TABS**, the subsequent data analysis pipeline, and the interpretation of results.

I. Experimental Protocol: TABS Library Preparation

This protocol outlines the key steps for preparing a **TABS** library for sequencing.

Materials:

- Genomic DNA (gDNA) extracted from samples (e.g., tumor tissue, plasma)
- TABS Custom Panel Primers (specific to targets of interest)
- · High-fidelity DNA polymerase



- dNTPs
- PCR reaction buffers
- Nuclease-free water
- DNA purification kit (e.g., magnetic bead-based)
- Library quantification kit (e.g., Qubit dsDNA HS Assay Kit)
- Next-generation sequencer (e.g., Illumina MiSeq/NextSeq)

Methodology:

- gDNA Quantification and Quality Control:
 - Quantify gDNA concentration using a fluorometric method.
 - Assess gDNA purity by measuring the A260/A280 ratio (ideal range: 1.8-2.0).
 - Evaluate gDNA integrity via gel electrophoresis.
- Target Amplification (PCR Round 1):
 - Set up a PCR reaction using 10-50 ng of gDNA, TABS custom panel primers, high-fidelity DNA polymerase, dNTPs, and reaction buffer.
 - PCR cycling conditions:
 - Initial denaturation: 98°C for 2 minutes
 - 25 cycles of:
 - Denaturation: 98°C for 20 seconds
 - Annealing/Extension: 68°C for 3 minutes
 - Final extension: 68°C for 5 minutes



- DNA Purification:
 - Purify the PCR products to remove primers and other reaction components using a magnetic bead-based purification kit according to the manufacturer's instructions.
- Adapter Ligation and Indexing (PCR Round 2):
 - Perform a second round of PCR to add sequencing adapters and unique dual indexes to the purified amplicons. This allows for multiplexing of samples in a single sequencing run.
 - PCR cycling conditions:
 - Initial denaturation: 98°C for 2 minutes
 - 10 cycles of:
 - Denaturation: 98°C for 20 seconds
 - Annealing: 60°C for 30 seconds
 - Extension: 72°C for 1 minute
 - Final extension: 72°C for 5 minutes
- Final Library Purification and Quantification:
 - Purify the final indexed library using a magnetic bead-based purification kit.
 - Quantify the final library concentration using a fluorometric method.
 - · Assess the library size distribution using a bioanalyzer.
- Sequencing:
 - Pool the indexed libraries at equimolar concentrations.
 - Sequence the pooled library on a compatible next-generation sequencer.



II. TABS Data Analysis Pipeline

The **TABS** data analysis pipeline is a series of computational steps that convert raw sequencing reads into a list of annotated genetic variants.

Software Requirements:

- FastQC (for quality control)
- BWA-MEM or Bowtie2 (for alignment)
- SAMtools (for alignment file manipulation)
- GATK or VarScan (for variant calling)
- ANNOVAR or SnpEff (for variant annotation)
- · Custom scripts for data aggregation and reporting

Workflow:

- Raw Data Quality Control (QC):
 - Raw sequencing reads (FASTQ files) are assessed for quality using FastQC. Metrics include per-base sequence quality, sequence content, and adapter content.
- Adapter and Quality Trimming:
 - Adapters and low-quality bases are removed from the reads to improve alignment accuracy.
- Alignment to Reference Genome:
 - The trimmed reads are aligned to a reference human genome (e.g., hg38) using an aligner like BWA-MEM. This step generates a Sequence Alignment Map (SAM) file, which is then converted to a Binary Alignment Map (BAM) file.
- Duplicate Read Removal:



 PCR duplicates, which are identical reads originating from the same DNA fragment, are marked and removed to prevent bias in variant calling.

Variant Calling:

 Variant calling algorithms are used to identify single nucleotide variants (SNVs) and insertions/deletions (indels) from the aligned reads.

Variant Annotation:

 Called variants are annotated with information such as gene name, functional impact (e.g., missense, nonsense), population frequencies, and clinical significance from databases like ClinVar and COSMIC.

· Reporting:

 The final output is a variant call format (VCF) file and a summary report detailing the identified variants and their annotations.

III. Data Presentation

Quantitative data from the **TABS** pipeline is summarized in the following tables for clear interpretation and comparison.

Table 1: Sequencing Quality Control Metrics

| Sample ID | Total Reads | Q30 Reads (%) | Mean Quality Score |
|-----------|-------------|---------------|--------------------|
| Sample A | 1,523,456 | 95.2% | 35.8 |
| Sample B | 1,489,765 | 94.8% | 35.5 |
| Control 1 | 1,601,234 | 96.1% | 36.1 |

Table 2: Alignment and Variant Calling Summary



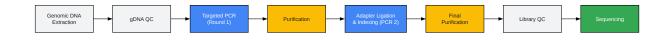
| Sample ID | Mapped Reads (%) | On-Target Reads (%) | Number of SNVs | Number of Indels |
|-----------|---------------------|------------------------|-------------------|---------------------|
| Sample A | 99.5% | 98.2% | 12 | 2 |
| Sample B | 99.3% | 97.9% | 15 | 3 |
| Control 1 | 99.6% | 98.5% | 1 | 0 |

Table 3: Annotated Variants of Interest

| Gene | Variant | Variant Allele Frequency (%) | Functional Impact | Clinical Significance (ClinVar) |
|--------|---------|---------------------------------|----------------------|---------------------------------------|
| EGFR | p.T790M | 15.3% | Missense | Pathogenic |
| PIK3CA | p.E545K | 8.7% | Missense | Likely Pathogenic |
| TP53 | p.R248Q | 45.2% | Missense | Pathogenic |

IV. Visualizations

TABS Experimental Workflow

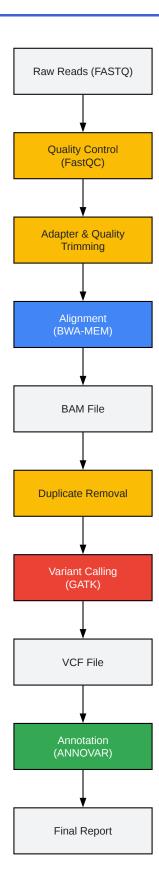


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Caption: Overview of the **TABS** experimental library preparation workflow.

TABS Data Analysis Pipeline



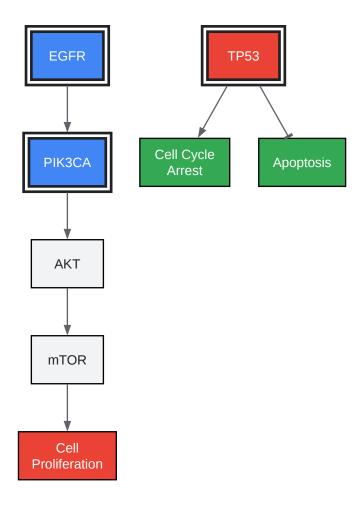


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Caption: The computational workflow for TABS data analysis.



Example Signaling Pathway Analysis



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Caption: EGFR signaling pathway with **TABS**-identified mutations.

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